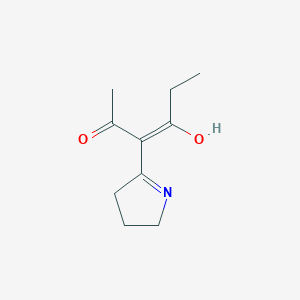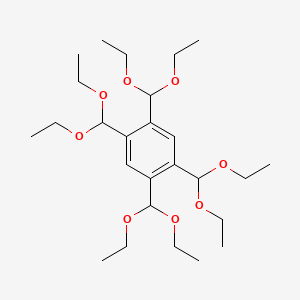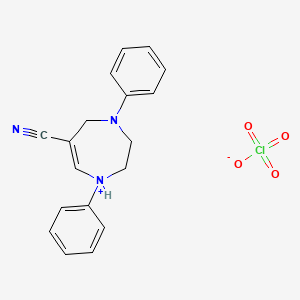
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is a complex organic compound with a unique structure that includes a diazepine ring, cyano group, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate typically involves the formation of the diazepine ring followed by the introduction of the cyano and phenyl groups. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the diazepine ring.
Nitrile Addition: The cyano group can be introduced through nitrile addition reactions.
Phenylation: Phenyl groups are typically introduced via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and phenylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepine: Lacks the cyano group.
6-Cyano-1,4-diphenyl-1,4-diazepine: Lacks the tetrahydro structure.
1,4-Diphenyl-1,4-diazepine: Lacks both the cyano group and tetrahydro structure.
Uniqueness
6-Cyano-1,4-diphenyl-2,3,4,5-tetrahydro-1H-1,4-diazepin-1-ium perchlorate is unique due to the combination of its cyano group, phenyl groups, and tetrahydro diazepine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propiedades
Número CAS |
62438-98-6 |
|---|---|
Fórmula molecular |
C18H18ClN3O4 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
1,4-diphenyl-1,2,3,5-tetrahydro-1,4-diazepin-1-ium-6-carbonitrile;perchlorate |
InChI |
InChI=1S/C18H17N3.ClHO4/c19-13-16-14-20(17-7-3-1-4-8-17)11-12-21(15-16)18-9-5-2-6-10-18;2-1(3,4)5/h1-10,14H,11-12,15H2;(H,2,3,4,5) |
Clave InChI |
OHZCQHVEGAURIF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=C[NH+]1C2=CC=CC=C2)C#N)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3,7,11-Tetramethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane](/img/structure/B14517271.png)
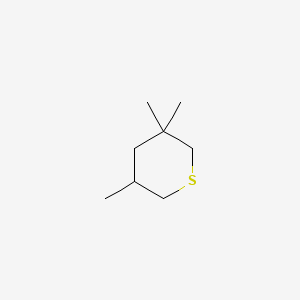
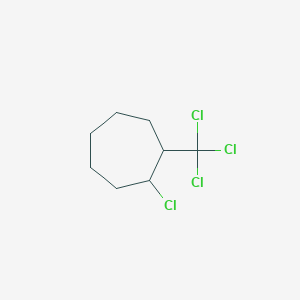
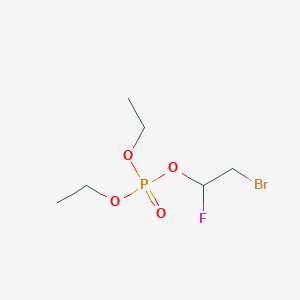

![Dimethyl(2-{[nitro(piperidin-2-ylidene)acetyl]oxy}ethyl)sulfanium iodide](/img/structure/B14517315.png)

